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Compound of Interest

Compound Name:
1-Chloro-2-(ethoxymethyl)-4-

nitrobenzene

CAS No.: 1097789-94-0

Cat. No.: B1454243

Get Quote

Executive Summary & Molecular Architecture
This guide provides a comprehensive structural analysis of 1-Chloro-2-(ethoxymethyl)-4-
nitrobenzene, a critical intermediate often utilized in the synthesis of agrochemicals and

pharmaceutical scaffolds. Unlike simple chloronitrobenzenes, the presence of the ortho-

benzylic ether moiety introduces unique steric and electronic vectors that influence both its

stability and downstream reactivity (e.g., SNAr displacements or reduction pathways).

Structural Identity
IUPAC Name: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol [1]

Core Scaffold: Trisubstituted benzene ring (1,2,4-substitution pattern).
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Electronic & Steric Analysis
The molecule features three distinct functional domains competing for electronic density:

Nitro Group (C4): A strong electron-withdrawing group (EWG) via resonance (-R) and

induction (-I). It significantly deactivates the ring toward electrophilic attack but activates the

C1-Chlorine bond for nucleophilic aromatic substitution (SNAr).

Chlorine Atom (C1): A weak deactivator. While it offers induction (-I), its position para to the

nitro group creates a "push-pull" system, making the C1 site highly electrophilic.

Ethoxymethyl Group (C2): This is the distinguishing feature. Unlike a direct alkoxy

attachment, the methylene bridge (-CH2-) insulates the oxygen lone pairs from the aromatic

ring, preventing direct resonance donation (+R). However, it provides steric bulk ortho to the

chlorine, potentially modulating the rate of substitution reactions at C1.

Synthetic Context & Impurity Profiling
To accurately analyze the compound, one must understand its genesis. The primary synthetic

route dictates the impurity profile expected during QC.

Synthesis Pathway (Graphviz Visualization)
The synthesis typically proceeds via radical chlorination of 2-chloro-4-nitrotoluene followed by

Williamson ether synthesis.

Figure 1: Synthetic route and potential impurity origin.
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Critical Impurities
Hydrolysis Product: 2-chloro-5-nitrobenzyl alcohol (arising from moisture during

etherification).

Over-Alkylation: If the precursor was dichlorinated, acetal formation may occur.

Regioisomers: Unlikely if starting from pure 2-chloro-4-nitrotoluene, but trace 4-chloro-2-

nitrotoluene derivatives are possible.

Spectroscopic Fingerprinting
This section details the expected spectral data required to confirm identity.[2][3] Note: Values

are predicted based on chem-informatics principles and increments from standard benzyl ether

derivatives.

Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum is the primary validation tool. The molecule lacks symmetry, resulting in

three distinct aromatic signals.

Table 1: Predicted 1H NMR Shifts (CDCl3, 400 MHz)
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Position Group
Shift (δ
ppm)

Multiplicit
y

Integratio
n

Coupling
(J Hz)

Assignme
nt Logic

Ar-H3 Aromatic 8.35 Doublet (d) 1H J3,5 ~ 2.5

Meta to

nitro, ortho

to benzylic

ether.

Deshielded

by NO2.

Ar-H5 Aromatic 8.15 dd 1H
J5,6 ~ 8.5,

J5,3 ~ 2.5

Ortho to

nitro.

Deshielded

.

Ar-H6 Aromatic 7.55 Doublet (d) 1H J6,5 ~ 8.5

Ortho to Cl.

Shielded

relative to

H3/H5.[4]

CH2-Ar Benzylic 4.65 Singlet (s) 2H -

Deshielded

by

aromatic

ring and

oxygen.

O-CH2 Ether 3.65 Quartet (q) 2H J ~ 7.0

Methylene

of ethyl

group.

CH3 Methyl 1.28 Triplet (t) 3H J ~ 7.0

Methyl of

ethyl

group.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or APCI is recommended due to the nitro group's polarity, though EI

is standard for GC-MS.

Molecular Ion: [M]+ at m/z 215 (35Cl) and 217 (37Cl) in a 3:1 ratio.
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Fragmentation Pattern:

Loss of Ethoxy radical (-OEt): m/z ~170.

Loss of NO2: m/z ~169.

Diagnostic Peak: The tropylium ion derivative formed after Cl loss is often suppressed by

the nitro group, but benzyl cation formation (m/z ~170) is prominent.

Analytical Method Development (HPLC)
For purity analysis, a reverse-phase method is required. The nitro group provides strong UV

absorption, making UV-Vis detection highly sensitive.

Chromatographic Protocol
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).

Mobile Phase B: Acetonitrile (ACN).

Wavelength: 254 nm (aromatic) and 280 nm (nitro-specific).

Gradient:

0-2 min: 10% B (Isocratic hold)

2-15 min: 10% -> 90% B (Linear ramp)

15-20 min: 90% B (Wash)

QC Decision Matrix (Graphviz)
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Figure 2: Quality Control Decision Matrix
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Reactivity & Stability Profile
Understanding the reactivity is crucial for handling and storage.

SNAr Susceptibility
The C1-Chlorine is activated by the para-nitro group. However, the ortho-ethoxymethyl group

exerts a steric penalty.

Reaction: Displacement of Cl with amines (e.g., morpholine, aniline).

Kinetics: Expect reaction rates to be 2-5x slower than 1-chloro-4-nitrobenzene due to the

steric bulk of the -CH2OEt group hindering the approach of the nucleophile.
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Ether Stability
The benzylic ether is generally stable under basic conditions (e.g., K2CO3 in DMF). However, it

is acid-labile.

Risk: Exposure to strong Lewis acids (BBr3) or Brønsted acids (HBr) will cleave the ether,

reverting it to the benzyl alcohol or bromide.

Storage: Store under inert atmosphere (N2) to prevent oxidation of the benzylic position,

although the electron-deficient ring makes this less likely than in electron-rich systems.

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons.

National Center for Biotechnology Information. (2023). PubChem Compound Summary for

CID 6942257, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link] (Precursor

data for structural validation).

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
(Mechanistic grounding for SNAr and Williamson Ether Synthesis).

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Retrieved from [Link] (Reference for base selection in synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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